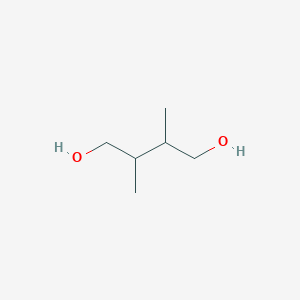

2,3-Dimethyl-1,4-butanediol

描述

2,3-Dimethyl-1,4-butanediol (C₆H₁₄O₂, molecular weight 118.17 g/mol) is a C₂-symmetric diol with significant applications in asymmetric catalysis and natural product synthesis . Its enantiopure form, (2R,3R)-2,3-dimethyl-1,4-butanediol, is synthesized via chiral auxiliary methods, such as the Feringa protocol, which achieves >99% enantiomeric purity and a 30% overall yield . The compound’s rigid stereochemistry and bifunctional hydroxyl groups make it a versatile building block for designing catalysts and complex organic molecules. Physicochemical properties include a Henry’s Law constant of 5.1×10² atm·m³/mol, indicating moderate volatility in aqueous environments .

属性

分子式 |

C6H14O2 |

|---|---|

分子量 |

118.17 g/mol |

IUPAC 名称 |

2,3-dimethylbutane-1,4-diol |

InChI |

InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3 |

InChI 键 |

SKQUTIPQJKQFRA-UHFFFAOYSA-N |

规范 SMILES |

CC(CO)C(C)CO |

产品来源 |

United States |

准备方法

Hydroxylation of Appropriate Olefin Precursors

- Starting from 2,3-dimethylbutadiene or positional isomers of dimethylbutene that allow hydroxylation at terminal positions (C1 and C4).

- Use of hydrogen peroxide in the presence of formic acid or other peracid systems to generate percarboxylic acids in situ.

- Control of regioselectivity through catalyst choice and reaction conditions to favor 1,4-diol formation.

Multi-step Synthesis via Intermediate Functional Groups

- Synthesis of 2,3-dimethyl-1,4-butanedial or diketone intermediates followed by selective reduction to the diol.

- For example, oxidation of 2,3-dimethylbutane derivatives to dialdehydes or diketones, then reduction using sodium borohydride or catalytic hydrogenation.

Dehydration and Rearrangement Routes

- Starting from this compound precursors, dehydration to form olefins, followed by hydroxylation as in the pinacol process.

- Rearrangement reactions under acidic or catalytic conditions to achieve the desired hydroxylation pattern.

Comparative Data Table: Preparation Parameters of Pinacol (2,3-Dimethyl-2,3-butanediol) as a Benchmark

化学反应分析

Types of Reactions

2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Hydrocarbons.

Substitution: Halogenated compounds.

科学研究应用

2,3-Dimethyl-1,4-butanediol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 2,3-Dimethyl-1,4-butanediol involves its interaction with various molecular targets and pathways. For example, in the pinacol coupling reaction, it forms a vicinal diol through the reduction of carbonyl groups by a reducing agent such as magnesium . This reaction proceeds via the formation of a ketyl radical anion, which then couples to form the diol.

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key differences between 2,3-dimethyl-1,4-butanediol and related diols:

Key Observations :

- Volatility : this compound is more volatile than 1,4-butanediol (Henry’s constant 5.1×10² vs. 2.0×10⁹), suggesting distinct environmental behaviors .

- Symmetry vs. Linearity : The C₂ symmetry of this compound contrasts with the linear structure of 1,4-butanediol, impacting their utility in stereoselective synthesis .

- Functionalization : Brominated derivatives like 1,4-dibromo-2,3-butanediol serve as intermediates in organic synthesis but lack the stereochemical utility of the methyl-substituted analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。